

Application Notes and Protocols for Raf265 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor targeting multiple kinases, primarily BRAF (both wild-type and V600E mutant), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Its mechanism of action involves the direct inhibition of these kinases, leading to the disruption of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, and the inhibition of angiogenesis by blocking the VEGFR2 pathway.[4][5] This dual activity makes Raf265 a compound of significant interest in oncology research, particularly for tumors harboring BRAF mutations, such as melanoma.[1][6]

These application notes provide detailed protocols for essential in vitro assays to characterize the activity of **Raf265**, including biochemical kinase assays and cell-based proliferation and signaling assays.

Data Presentation

Table 1: Biochemical Activity of Raf265



Target Kinase	IC50 (nM)	Assay Type
B-Raf (V600E)	< 100	Biochemical
B-Raf (wild-type)	< 100	Biochemical
c-Raf	< 100	Biochemical
VEGFR2	< 100	Biochemical
c-Kit	< 100	Biochemical
PDGFRβ	< 100	Biochemical

Source:[1]

Table 2: Cellular Activity of Raf265

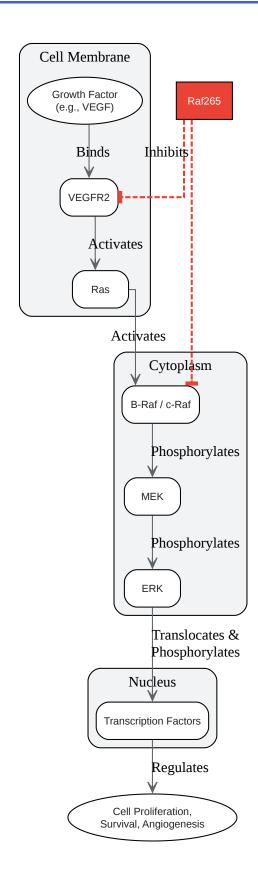
Cell-Based Assay	Cell Line	EC50 / IC50
B-Raf (V600E) Activity	-	140 nM (EC50)
VEGFR2 Phosphorylation	-	190 nM (EC50)
PDGFRβ Activity	-	790 nM (EC50)
c-Kit Activity	-	1100 nM (EC50)
Proliferation (B-Raf V600E)	A375, Malme-3M, WM-1799	40 - 200 nM (IC50)
Proliferation (wt-B-Raf)	HT29	1 - 3 μM (IC20)
Proliferation (wt-B-Raf)	MDAMB231	5 - 10 μM (IC50)

Source:[1][7][8]

Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by Raf265.





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Caption: Raf265 inhibits the Ras/Raf/MEK/ERK and VEGFR2 signaling pathways.



Experimental Protocols Biochemical Raf Kinase Assay

This protocol describes a radiometric assay to measure the ability of **Raf265** to inhibit the kinase activity of Raf enzymes.

Workflow:



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Caption: Workflow for the biochemical Raf kinase assay.

Materials:

- Purified active Raf kinase (e.g., B-Raf V600E, c-Raf)
- MEK protein (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT
- [y-33P]ATP
- Raf265 compound
- 100% DMSO
- Stop Reagent: 30 mM EDTA
- Polypropylene assay plates
- Filter plates
- Scintillation fluid
- Microplate reader capable of detecting radioactivity (e.g., Wallac Microbeta 1450)



Procedure:

- Prepare a 2x concentrated solution of Raf and MEK in the assay buffer.
- Dispense 15 μL of the Raf/MEK mixture into each well of a polypropylene assay plate. For background control wells, add only MEK and DMSO without Raf.
- Prepare serial dilutions of **Raf265** in 100% DMSO. Add 3 μ L of the 10x concentrated **Raf265** dilutions to the appropriate wells.
- Initiate the kinase reaction by adding 12 μ L of 2.5x [γ - 33 P]ATP diluted in assay buffer to each well.
- Incubate the plate for 45-60 minutes at room temperature.
- Stop the reaction by adding 70 μL of the stop reagent to each well.
- Transfer the reaction mixture to a filter plate and wash six times with wash buffer using a filtration apparatus.
- · Dry the filter plates completely.
- Add 100 μL of scintillation fluid to each well.
- Determine the counts per minute (CPM) using a microplate reader.
- Calculate the percentage of inhibition for each Raf265 concentration and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of **Raf265** on the viability and proliferation of cancer cell lines.

Workflow:





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Caption: Workflow for the cell-based MTT proliferation assay.

Materials:

- Cancer cell lines (e.g., A375 for B-Raf V600E, HT29 for wild-type B-Raf)
- Appropriate cell culture medium with 10% fetal bovine serum
- 96-well cell culture plates
- Raf265 compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Absorbance plate reader

Procedure:

- Seed 1 x 10⁴ cells in 200 μL of medium per well in a 96-well plate.
- Incubate the plate for 24 hours to allow cells to attach.
- Prepare serial dilutions of Raf265 in the culture medium. Remove the existing medium from the wells and add the medium containing the desired final concentrations of Raf265 (e.g., 0.1 to 10 μM).[2][9]
- Incubate the cells for 48 hours.[2][9]
- Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2][9]
- Carefully remove the supernatant.
- Add 200 μL of DMSO to each well to dissolve the formazan crystals.[2][9]



- Measure the absorbance at 595 nm using a plate reader.[2][9]
- Express the data as a percentage of viable cells compared to the untreated control and calculate the IC50 value.

Western Blot for Phospho-ERK and Phospho-MEK

This protocol is used to assess the inhibitory effect of **Raf265** on the downstream signaling of the Raf pathway in cells.

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of Raf265 for a specified time (e.g., 2-24 hours).
- Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- A decrease in the levels of phospho-MEK and phospho-ERK with increasing concentrations of Raf265 indicates successful target inhibition.[10]



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